

Application Notes and Protocols: Formulation of Topical Applications with *Annona squamosa* Extract

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aatth*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Annona squamosa, commonly known as custard apple or sugar apple, is a plant with a rich history in traditional medicine for treating various ailments, including skin conditions.^[1] Modern scientific research has begun to validate these traditional uses, revealing that extracts from different parts of the plant, particularly the leaves, possess a range of beneficial properties for topical applications. These include antioxidant, anti-inflammatory, antimicrobial, wound healing, and depigmenting effects. This document provides detailed application notes and protocols for the formulation of topical products containing *Annona squamosa* extract, aimed at researchers, scientists, and professionals in the field of drug development.

Active Compounds and Mechanisms of Action

The therapeutic effects of *Annona squamosa* extract are attributed to its rich phytochemical composition. The leaves, seeds, and bark contain a variety of bioactive compounds, including alkaloids, flavonoids, tannins, terpenoids, and phenolic compounds.^{[2][3][4][5]}

Key mechanisms of action relevant to dermatology include:

- **Antioxidant Activity:** The phenolic and flavonoid compounds in the extract are potent free radical scavengers, which can help protect the skin from oxidative stress-induced damage

and aging.

- **Anti-inflammatory Effects:** The extract has been shown to reduce inflammation, potentially by inhibiting the production of pro-inflammatory mediators. This makes it a promising candidate for managing inflammatory skin conditions.
- **Wound Healing:** *Annona squamosa* extract can promote wound healing by stimulating collagen synthesis and cellular proliferation at the wound site.^[6]
- **Depigmentation:** The extract has been found to inhibit melanogenesis, suggesting its potential use in treating hyperpigmentation disorders.^[7] This effect is mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
- **Psoriasis Treatment:** The extract has shown potential in managing psoriasis by modulating the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in this condition.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various *Annona squamosa* extracts.

Table 1: Antioxidant Activity of *Annona squamosa* Extracts

Plant Part	Extraction Solvent	Assay	IC50 Value (µg/mL)	Reference
Leaves	Methanol	DPPH	6.87	[1]
Leaves	Ethyl Acetate	DPPH	31.55	[1]
Leaves	n-hexane	DPPH	169.99	[1]
Leaves	Methanol	DPPH	4.1	[4]
Leaves	Acetone	DPPH	4.51	[4]
Leaves	Aqueous	DPPH	4.65	[4]
Seeds	Methanol	DPPH	28.8	[8]
Seeds	Petroleum Ether	DPPH	34.4	[8]
Seeds	Ethyl Acetate	DPPH	34.7	[8]
Seeds	Chloroform	DPPH	43.8	[8]
Seeds	Methanol	ABTS	80	[8]
Seeds	Petroleum Ether	ABTS	77.75	[8]
Seeds	Ethyl Acetate	ABTS	78.5	[8]
Seeds	Chloroform	ABTS	73.25	[8]
Pulp	Methanol	ABTS	0.38 mg/mL	[9]
Seeds	Methanol	ABTS	0.14 mg/mL	[9]
Bark	Methanol	DPPH	7.81 - 125.0	[10]
Roots	Methanol	DPPH	7.81 - 125.0	[10]

Table 2: Anti-inflammatory Activity of Annona squamosa Extracts

Plant Part	Extract Type	Animal Model	Dosage	% Inhibition of Edema	Reference
Root	Alcoholic	Carrageenan-induced rat paw edema	200 mg/kg	40	[11]
Root	Alcoholic	Carrageenan-induced rat paw edema	400 mg/kg	54	[11]
Root	Aqueous	Carrageenan-induced rat paw edema	200 mg/kg	24	[11]
Root	Aqueous	Carrageenan-induced rat paw edema	400 mg/kg	47	[11]

Table 3: Antimicrobial Activity of Annona squamosa Leaf Extract

Extract/Fraction	Microorganism	MIC (µg/mL)	Reference
Ethanollic Extract	Bacillus cereus	62.5 - 125	[12]
Ethanollic Extract	Listeria monocytogenes	62.5 - 125	[12]
Ethanollic Extract	Staphylococcus aureus	62.5 - 125	[12]
Ethanollic Extract	Campylobacter jejuni	250	[12]
Ethanollic Extract	Klebsiella pneumoniae	1000 - 4000	
Ethanollic Extract	Proteus spp.	1000 - 4000	
Chloroform Fraction	Staphylococcus aureus	<1000	
Chloroform Fraction	Streptococcus pneumoniae	<1000	
Water Fraction	Staphylococcus aureus	<1000	
Water Fraction	Streptococcus pneumoniae	<1000	

Experimental Protocols

Preparation of Annona squamosa Leaf Extract (Ethanollic)

This protocol describes a common method for obtaining an ethanollic extract from the leaves of Annona squamosa.

Materials:

- Fresh leaves of Annona squamosa
- Shade drying area

- Mechanical grinder
- Soxhlet apparatus
- Ethanol (90%)
- Whatman filter paper No. 1
- Rotary evaporator
- Airtight container
- Refrigerator

Procedure:

- **Collection and Drying:** Collect fresh, healthy leaves of *Annona squamosa*. Wash them thoroughly with tap water to remove any dirt and debris. Spread the leaves in a thin layer in a well-ventilated area protected from direct sunlight for shade drying. Allow the leaves to dry completely, which may take 4-5 days.[\[13\]](#)
- **Powdering:** Once dried, pulverize the leaves into a coarse powder using a mechanical grinder.
- **Extraction:**
 - Weigh approximately 20 g of the powdered leaves and place it inside a thimble made from Whatman filter paper No. 1.
 - Place the thimble in the main chamber of the Soxhlet apparatus.
 - Add 400 mL of 90% ethanol to a 500 mL round-bottom flask and connect it to the Soxhlet extractor and a condenser.
 - Heat the solvent using a heating mantle to a temperature of 80 ± 5 °C.[\[7\]](#)
 - Allow the extraction to proceed for several hours until the solvent in the siphon tube becomes colorless, indicating that the extraction is complete.

- **Concentration:** After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.
- **Storage:** Transfer the resulting semi-solid extract into an airtight container and store it in a refrigerator at 4°C for future use.[\[7\]](#)

Formulation of a Topical Gel

This protocol provides a method for preparing a basic topical gel containing *Annona squamosa* leaf extract.

Materials:

- *Annona squamosa* leaf extract
- Carbopol 934
- Polyethylene glycol
- Triethanolamine
- Sodium sulphite
- Distilled water
- Beakers
- Magnetic stirrer
- pH meter

Table 4: Composition of a Topical Gel Formulation

Ingredient	Quantity (for 100g)
Annona squamosa Extract	1% or 2% w/w
Carbopol 934	0.75 - 1.5 g
Polyethylene Glycol	10 g
Triethanolamine	1.5 g
Sodium Sulphite	0.1 g
Distilled Water	q.s. to 100 g

Procedure:

- **Gelling Agent Dispersion:** Slowly sprinkle the required amount of Carbopol 934 into a beaker containing a known volume of distilled water while continuously stirring with a magnetic stirrer to ensure uniform dispersion. Allow the dispersion to hydrate overnight.
- **Incorporation of Ingredients:** In a separate beaker, dissolve the Annona squamosa extract, polyethylene glycol, and sodium sulphite in a small amount of distilled water.
- **Mixing:** Add the solution from step 2 to the hydrated Carbopol 934 dispersion with continuous stirring.
- **Neutralization:** Adjust the pH of the gel to approximately 6.8-7.0 by the dropwise addition of triethanolamine while stirring. This will cause the gel to thicken.
- **Final Volume:** Add the remaining quantity of distilled water to make up the final volume and stir until a homogenous gel is formed.

Formulation of a Topical Emulgel

This protocol outlines the preparation of an emulgel, which combines the properties of an emulsion and a gel, for enhanced delivery of the extract.

Materials:

- Annona squamosa leaf extract

- Oil Phase:
 - Liquid paraffin
 - Span 80
- Aqueous Phase:
 - Tween 80
 - Distilled water
- Gel Base:
 - Carbopol 940
 - Propylene glycol
 - Methyl paraben
 - Propyl paraben
 - Triethanolamine

- Beakers

- Homogenizer

- Magnetic stirrer

Procedure:

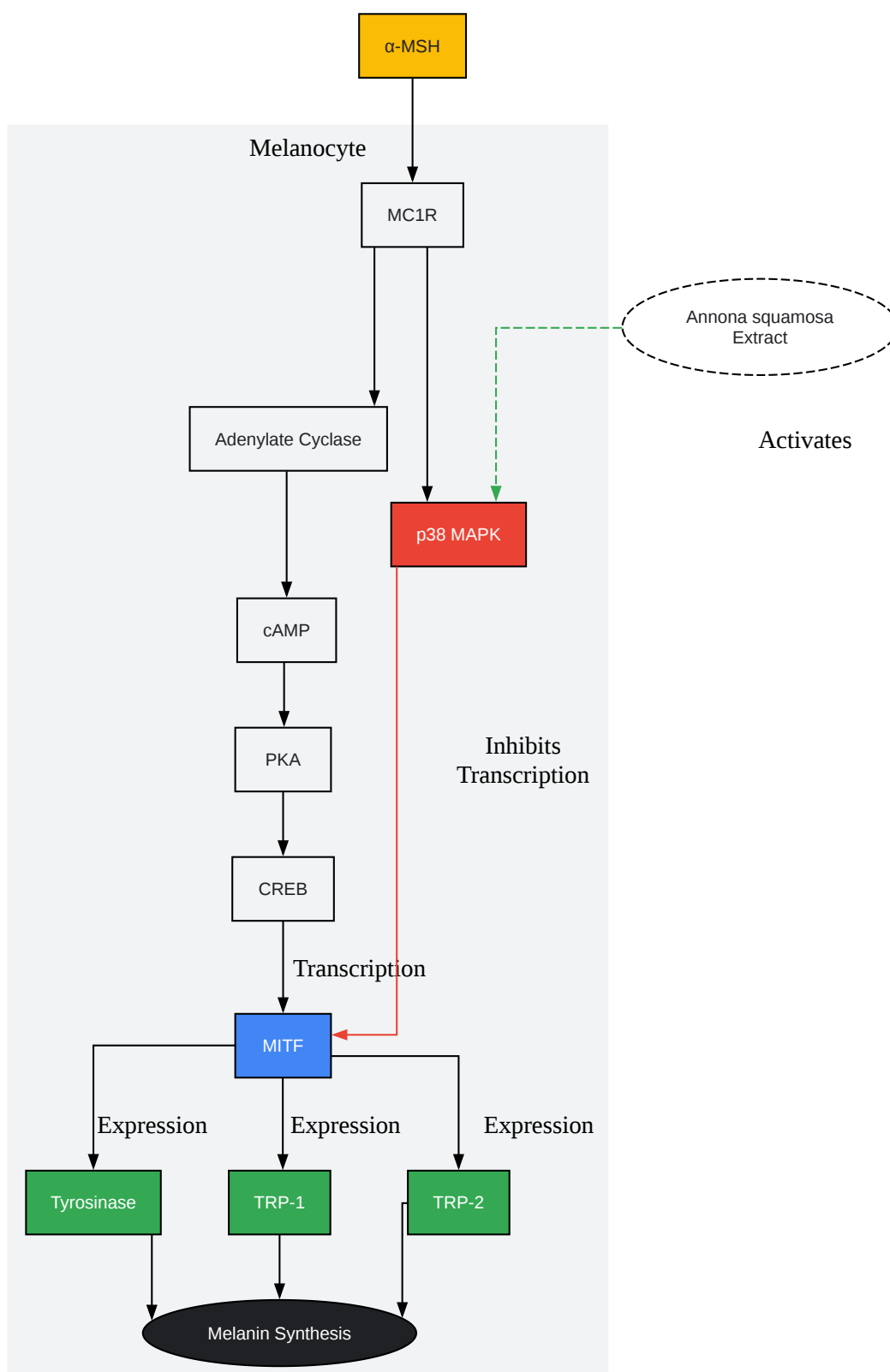
- Preparation of the Emulsion:
 - Oil Phase: In a beaker, mix the liquid paraffin and Span 80. Heat to 70-80°C.
 - Aqueous Phase: In another beaker, dissolve Tween 80 and the *Annona squamosa* extract in distilled water. Heat to 70-80°C.

- Add the aqueous phase to the oil phase with continuous stirring using a homogenizer until a stable emulsion is formed. Allow it to cool.
- Preparation of the Gel Base:
 - Disperse Carbopol 940 in distilled water with continuous stirring.
 - Add propylene glycol, methyl paraben, and propyl paraben to the dispersion and allow it to swell.
- Formation of the Emulgel:
 - Gradually add the prepared emulsion to the gel base with continuous stirring.
 - Neutralize the formulation by adding triethanolamine dropwise to achieve the desired pH and consistency.

Signaling Pathways and Experimental Workflows

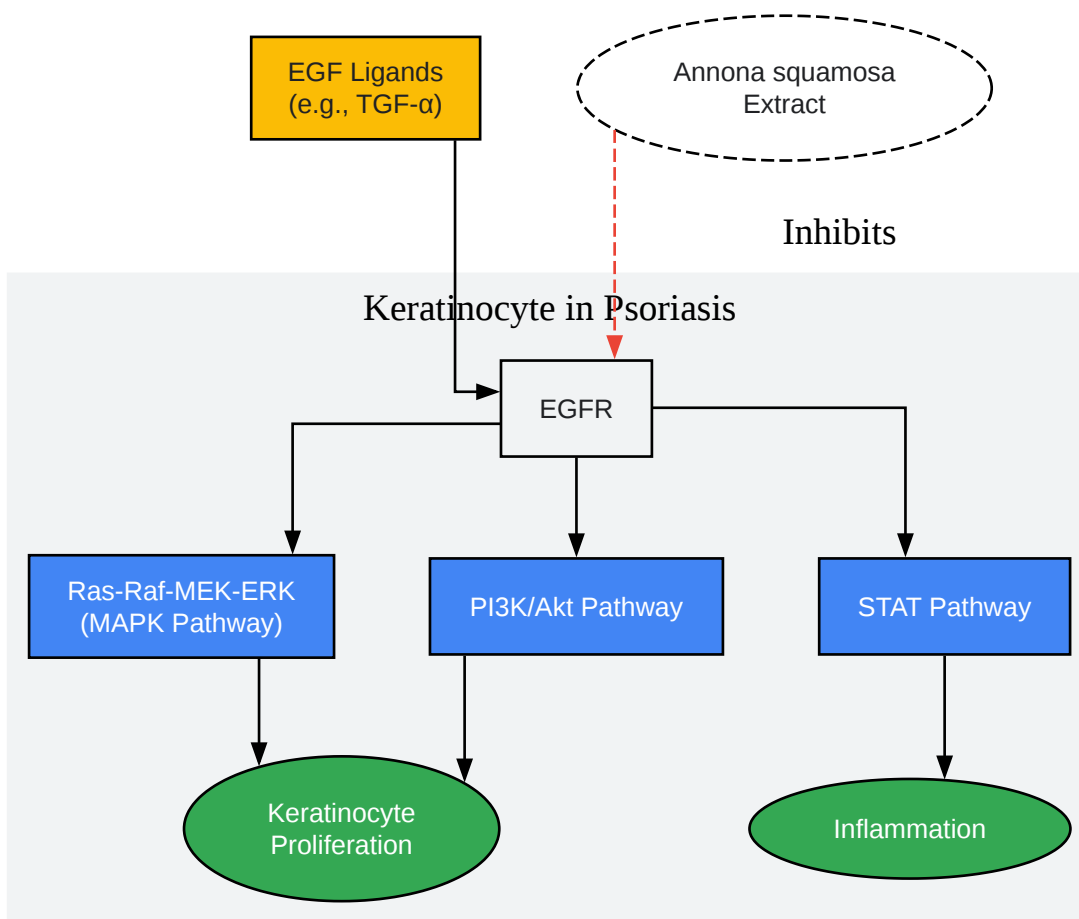
Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by *Annona squamosa* extract in skin cells.



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Caption: p38 MAPK Signaling in Melanogenesis.

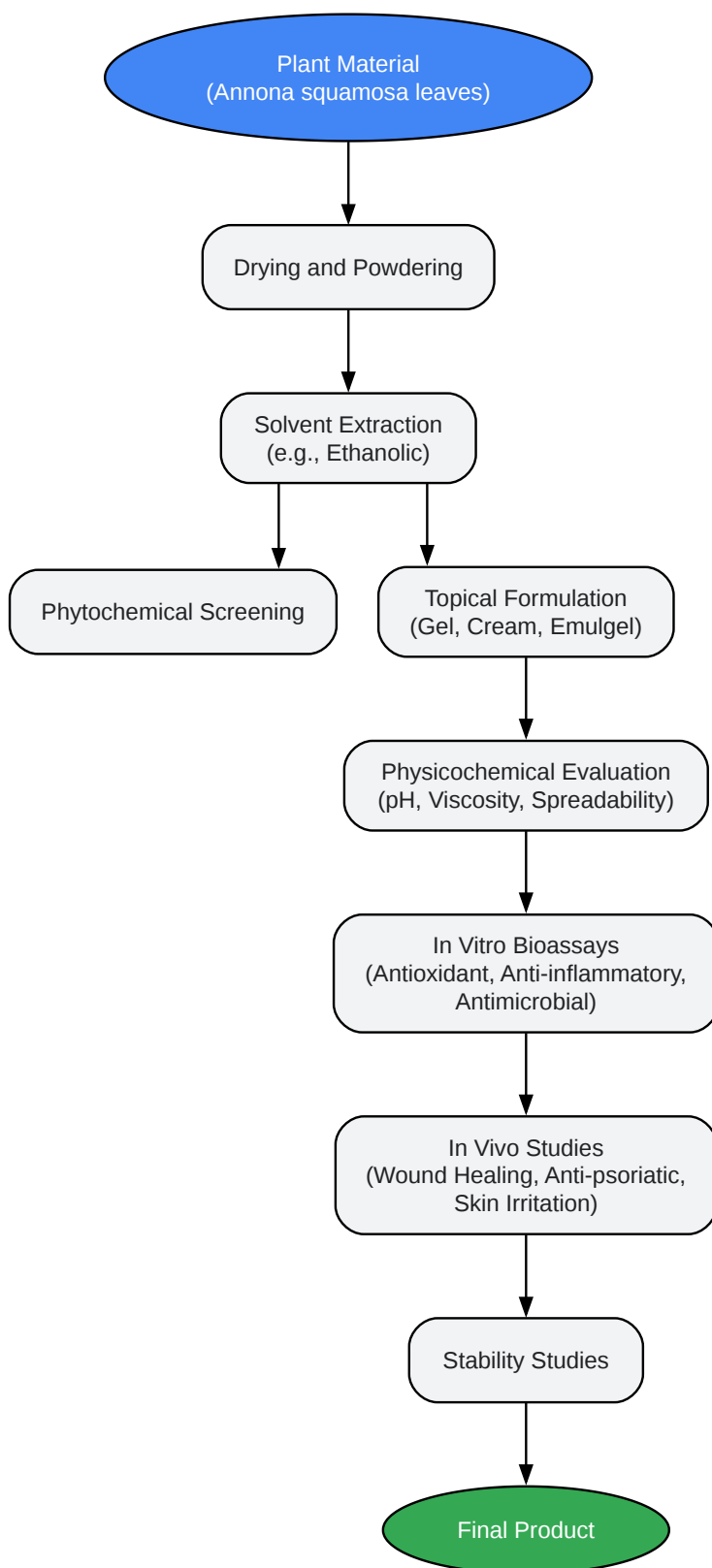


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Caption: EGFR Signaling in Psoriasis.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a topical formulation containing Annona squamosa extract.



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Caption: Experimental Workflow Diagram.

Conclusion

Annona squamosa extract presents a promising natural active ingredient for the development of novel topical applications for a variety of dermatological conditions. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and wound healing properties, make it a valuable candidate for further research and development. The protocols and data presented in this document provide a foundation for scientists and professionals to explore the potential of Annona squamosa in creating effective and safe topical formulations. Further studies should focus on the isolation and characterization of specific active compounds and their precise mechanisms of action to optimize their therapeutic potential.

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